molecular formula C8H9BrN2O2 B2765521 Methyl 6-amino-5-bromo-2-methylnicotinate CAS No. 1780195-99-4

Methyl 6-amino-5-bromo-2-methylnicotinate

Cat. No.: B2765521
CAS No.: 1780195-99-4
M. Wt: 245.076
InChI Key: LIDBFKVVLAGCHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-amino-5-bromo-2-methylnicotinate is a chemical compound used in scientific research . It exhibits intriguing properties and finds applications in various fields such as drug development, catalysis, and material synthesis.


Molecular Structure Analysis

The molecular formula of this compound is C8H9BrN2O2 . Its InChI code is 1S/C8H9BrN2O2/c1-4-5(8(12)13-2)3-6(9)7(10)11-4/h3H,1-2H3,(H2,10,11) . This compound has a molecular weight of 245.08 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 318.1±37.0 C at 760 mmHg . The compound should be stored at 4C and protected from light .

Scientific Research Applications

Electrocatalysis and Carboxylation

  • Electrocatalytic Carboxylation : Feng et al. (2010) explored an electrochemical method for the carboxylation of 2-amino-5-bromopyridine with CO2, leading to 6-aminonicotinic acid. This method avoids volatile and toxic solvents and catalysts, highlighting the compound's potential in sustainable chemical processes (Feng et al., 2010).

  • Electrosynthesis of 6-Aminonicotinic Acid : Gennaro et al. (2004) investigated the electrosynthesis of 6-aminonicotinic acid, a derivative of 2-amino-5-bromopyridine, demonstrating its feasibility under mild conditions (Gennaro et al., 2004).

Organic Synthesis and Chemical Reactions

  • Reaction with Potassium Amide : Stoyanovich et al. (1970) reported that the reaction of potassium amide with 5-bromo-2-amino-3-(4-methylaminobutyl)pyridine results in the formation of 2-aminonicotine, indicating the compound's role in complex organic synthesis (Stoyanovich et al., 1970).

  • Suzuki−Miyaura Coupling in Synthesis : Fray et al. (2010) optimized key steps in the synthesis of a Nav1.8 sodium channel modulator using 6-amino-5-bromo-2-picoline. This highlights the compound's importance in synthesizing biologically active molecules (Fray et al., 2010).

Safety and Hazards

Methyl 6-amino-5-bromo-2-methylnicotinate is labeled with the signal word “Warning” according to its Safety Data Sheet (SDS) . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first-aid measures, and disposal considerations .

Properties

IUPAC Name

methyl 6-amino-5-bromo-2-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-4-5(8(12)13-2)3-6(9)7(10)11-4/h3H,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDBFKVVLAGCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1C(=O)OC)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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